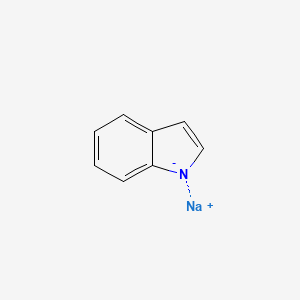

Sodium indol-1-ide

Description

Properties

Molecular Formula |

C8H6NNa |

|---|---|

Molecular Weight |

139.13 g/mol |

IUPAC Name |

sodium;indol-1-ide |

InChI |

InChI=1S/C8H6N.Na/c1-2-4-8-7(3-1)5-6-9-8;/h1-6H;/q-1;+1 |

InChI Key |

VSYCUXURPINEGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C[N-]2.[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Indole reacts with NaH in a 1:1 molar ratio under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or moisture ingress. The reaction proceeds via:

Key parameters include:

-

Solvent choice : THF is preferred due to its ability to solubilize NaH and stabilize the ionic intermediate.

-

Temperature : Reactions typically occur at room temperature (20–25°C), though elevated temperatures (40–60°C) may accelerate deprotonation for sterically hindered indoles.

-

Base stoichiometry : Excess NaH (1.2–1.5 equiv.) ensures complete deprotonation, particularly for substrates with competing acidic sites.

Practical Considerations

-

Safety : NaH is moisture-sensitive and pyrophoric, requiring handling in dry environments.

-

Workup : The reaction mixture is filtered to remove unreacted NaH, and the product is isolated via solvent evaporation under reduced pressure.

Sodamide (NaNH₂) in Liquid Ammonia

An alternative method employs sodamide (NaNH₂) in liquid ammonia, a classical approach for generating strongly basic conditions. This method is particularly effective for large-scale syntheses or substrates incompatible with polar aprotic solvents.

Procedure and Conditions

-

Ammonia condensation : Liquid NH₃ is condensed at −33°C in a reaction vessel equipped with a dry ice/acetone bath.

-

Sodamide addition : NaNH₂ is introduced in portions to the stirred ammonia solution.

-

Indole addition : Indole is dissolved in minimal ammonia and added dropwise, yielding a deep-colored solution of this compound.

Advantages and Limitations

-

Advantages : High base strength (pKa ~38) ensures quantitative deprotonation.

-

Limitations : Requires cryogenic conditions and specialized equipment for ammonia handling. Residual ammonia may complicate downstream applications.

In Situ Generation via Sodium Salts of Sulfur Electrophiles

Recent advancements demonstrate the in situ generation of this compound during sulfenylation reactions. For example, sodium sulfinates (RSO₂Na) and hydroiodic acid (HI) facilitate the formation of reactive RS–I species, which participate in electrophilic thiolation while concurrently deprotonating indole.

Example Protocol

-

Reagents : Indole (1.0 equiv.), sodium benzenesulfinate (1.2 equiv.), HI (2.0 equiv.).

-

Outcome : The reaction generates this compound as an intermediate, which subsequently undergoes C3–S bond formation to yield 3-sulfenylindoles.

Comparative Analysis of Methods

| Method | Base | Solvent | Temperature | Yield | Scalability |

|---|---|---|---|---|---|

| Sodium hydride | NaH | THF/DMSO | 20–60°C | High | Moderate |

| Sodamide in NH₃ | NaNH₂ | Liquid NH₃ | −33°C | High | Low |

| In situ sulfenylation | RSO₂Na/HI | CH₃CN | 60°C | Moderate | High |

Key Observations

-

Efficiency : NaH in THF provides the most straightforward route for laboratory-scale synthesis.

-

Functional group tolerance : In situ methods tolerate electrophilic groups but require precise stoichiometry to avoid over-sulfenylation.

-

Purity : Sodamide-derived products often exhibit higher purity due to the absence of solvent residues .

Chemical Reactions Analysis

Substitution Reactions

Sodium indol-1-ide participates in nucleophilic substitution at the N1 position due to its negatively charged nitrogen atom. Key reactions include:

(a) Formation of Pyridinium-Indolylides

Reaction with pyrylium salts under anhydrous conditions yields N-(pyridinium)indol-1-ides, which are mesomeric betaines. This transformation occurs via nucleophilic attack at the pyrylium electrophilic center .

Example Reaction:

Reagents: Pyrylium tetrafluoroborate, tetrahydrofuran (THF), inert atmosphere

Conditions: Room temperature, 12–24 hours

Product: N-(Pyridinium)indol-1-ide tetrafluoroborate salt

Yield: 60–85%

| Reaction Component | Details |

|---|---|

| Electrophile | Pyrylium salts (e.g., 2,4,6-trimethylpyrylium tetrafluoroborate) |

| Solvent | THF or dichloromethane |

| Key Interaction | Nucleophilic N1 attack on pyrylium’s electrophilic carbon |

(b) Alkylation and Acylation

The sodium atom can be replaced by alkyl or acyl groups using alkyl halides or acyl chlorides, forming N-substituted indoles. For example:

-

Methylation: Reacting with methyl iodide produces N-methylindole .

-

Acylation: Benzoyl chloride yields N-benzoylindole derivatives.

(a) Oxidation

This compound is susceptible to oxidation due to its electron-rich aromatic system. Controlled oxidation with agents like N-bromosuccinimide (NBS) converts indole derivatives to oxindoles :

Mechanism:

-

Single-electron oxidation generates a radical intermediate.

-

Radical recombination forms oxindole (3-hydroxyindole).

Limitations: Over-oxidation can lead to indigo-like polymers.

(b) Reduction

Hydrogenation of the imine subunit in indole derivatives produces indolines (dihydroindoles). Catalytic hydrogenation (H₂/Pd-C) or hydride reagents (NaBH₄) are commonly used .

(a) -Sigmatropic Rearrangement

In the Fischer indole synthesis , arylhydrazones derived from this compound undergo acid-catalyzed-sigmatropic rearrangement to form indoles .

Key Steps:

-

Enamine tautomerization of the hydrazone.

-

Electrocyclic ring closure and aromatization.

Applications: Synthesis of tryptophan derivatives and bioactive alkaloids .

(b) Cycloaddition at C2–C3 Bond

The C2–C3 double bond participates in Diels-Alder reactions. For example, intramolecular cycloadditions with dienophiles like 2-aminofurans form polycyclic indoline scaffolds .

Example:

Substrate: Indole-acetamide derivative

Dienophile: 2-Aminofuran

Product: Hexahydropyrroloindoline (key intermediate in strychnine synthesis) .

Comparative Reactivity with Related Compounds

This compound exhibits distinct behavior compared to other indole derivatives:

| Property | This compound | 1-Lithioindole | Indole (Parent) |

|---|---|---|---|

| Reactivity Site | N1 (ionic salts) | C3 (covalent) | C3 (electrophilic substitution) |

| Base Sensitivity | High (requires anhydrous conditions) | Moderate | Low |

| Typical Reactions | N-substitution, oxidation | C3 alkylation, coupling | Electrophilic aromatic substitution |

Scientific Research Applications

Antimicrobial Activity

Sodium indol-1-ide and its derivatives have shown promising antimicrobial properties. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit key metabolic pathways, making them potential candidates for developing new antibiotics. For instance, a study highlighted that certain indole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in combating resistant strains.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. A notable case study involved the synthesis of various indole derivatives which were tested for their ability to inhibit cancer cell growth. Results demonstrated that specific structural modifications enhanced their efficacy against multiple cancer cell lines, indicating a viable pathway for drug development targeting cancer .

Neuroprotective Effects

Research has also focused on the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease. In animal studies, treatment with this compound significantly improved cognitive functions and reduced markers of neuroinflammation compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Plant Growth Regulation

This compound has been explored as a plant growth regulator. Its application has been linked to enhanced growth rates and improved resistance to environmental stressors in various plant species. Studies indicate that this compound can stimulate root development and increase chlorophyll content, thereby improving photosynthetic efficiency .

Pest Resistance

Furthermore, this compound has been evaluated for its role in enhancing pest resistance in crops. By modulating plant defense mechanisms, it can reduce the incidence of pest infestations, leading to higher yields and reduced reliance on chemical pesticides .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to act as a semiconductor allows for the development of more efficient electronic devices .

Photovoltaic Devices

Recent advancements have shown that incorporating this compound into photovoltaic devices can enhance their energy conversion efficiency. Research indicates that this compound can improve charge transport properties, leading to better performance in solar energy applications .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of this compound against various pathogens, demonstrating significant inhibition zones in agar diffusion assays. The findings underscored the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Neuroprotection in Alzheimer's Disease

In an experimental model of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. Results indicated a marked reduction in neuroinflammatory markers and improved memory recall tasks compared to untreated controls.

Mechanism of Action

The mechanism of action of Sodium indol-1-ide involves its ability to act as a nucleophile due to the presence of the negatively charged nitrogen atom. This nucleophilicity allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound interacts with electrophilic centers in other molecules, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following table summarizes critical differences between sodium indol-1-ide and analogous indole compounds:

| Compound | Molecular Formula | Key Substituents | Molecular Weight | Primary Applications | Key References |

|---|---|---|---|---|---|

| This compound | C₈H₅NNa | Sodium counterion, deprotonated N1 | ~130.12 g/mol | Nucleophilic alkylation/arylation | Inferred from [1,2] |

| 3-(1H-Indol-3-yl)methyl derivatives (77–79) | Varies | (1H-Indol-3-yl)methyl, Cl/Br/OCH₃ | 345–391 g/mol | Anticancer/antimicrobial agents | [2] |

| 2-(6-Methyl-1H-indol-3-yl)acetic acid | C₁₁H₁₁NO₂ | Acetic acid, 6-methyl | 189.21 g/mol | Plant growth regulation | [4] |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | C₁₀H₈ClNO₂ | Carboxylic acid, 7-Cl, 3-CH₃ | 223.63 g/mol | Enzyme inhibition studies | [6] |

| 2-(1-Methyl-1H-indol-3-yl)acetamide | C₁₁H₁₂N₂O | Acetamide, 1-CH₃ | 188.23 g/mol | Neurochemical research | [10] |

| (1-Acetyl-5-nitroindol-3-yl) acetate | C₁₃H₁₀N₂O₅ | Acetyl, nitro, acetate | 286.23 g/mol | Photolabile protecting groups | [17] |

Structural and Reactivity Differences

- Nucleophilicity : this compound’s deprotonated N1 position confers superior nucleophilic reactivity compared to neutral indoles (e.g., compounds 77–79 in [2]), making it ideal for C–C bond-forming reactions. In contrast, electron-withdrawing groups (e.g., nitro in [17]) reduce nucleophilicity.

- Solubility : The sodium salt enhances solubility in polar solvents, whereas hydrophobic substituents (e.g., 6-methyl in [4]) decrease solubility.

- Stability : this compound is moisture-sensitive, requiring anhydrous conditions, while carboxylic acid derivatives (e.g., [6]) exhibit greater stability under ambient conditions.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing Sodium indol-1-ide with high purity?

Methodological Answer:

Synthesis typically involves deprotonating indole (C₈H₇N) using a strong base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under inert conditions . Key steps include:

- Reaction Optimization: Monitor temperature (0–25°C) and reaction time (2–24 hours) to minimize by-products.

- Purification: Use vacuum sublimation or recrystallization from dry ether to isolate the product.

- Characterization:

Basic: How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

Stability studies should address:

- Moisture Sensitivity: Conduct kinetic assays in controlled humidity chambers (e.g., 0–80% RH) using gravimetric analysis to track decomposition rates .

- Thermal Stability: Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds.

- Oxygen Sensitivity: Use electron paramagnetic resonance (EPR) spectroscopy to detect radical formation in aerobic vs. anaerobic environments .

Document deviations in crystallinity or reactivity caused by degradation, as per guidelines for reporting experimental reproducibility .

Advanced: What analytical strategies resolve contradictions in sodium quantification data across different synthesis batches?

Methodological Answer:

Discrepancies may arise from incomplete reaction stoichiometry or residual solvents. Address this via:

- Cross-Validation: Combine inductively coupled plasma mass spectrometry (ICP-MS) for sodium quantification with flame atomic absorption spectroscopy (FAAS) to cross-check results .

- Error Source Analysis:

- Statistical Analysis: Apply ANOVA to batch data to identify outliers linked to procedural variability .

Advanced: How can mechanistic studies elucidate the role of this compound in organometallic reactions?

Methodological Answer:

To probe reaction mechanisms:

- Kinetic Profiling: Use stopped-flow UV-Vis spectroscopy to track intermediates in reactions with transition-metal catalysts (e.g., Au or Pd complexes) .

- Isotopic Labeling: Introduce ²³Na-labeled this compound to trace sodium’s role in electron transfer via NMR or mass spectrometry.

- Computational Modeling: Perform density functional theory (DFT) calculations to map transition states and compare activation energies for pathways involving Na⁺ coordination .

Advanced: What methodologies address conflicting reactivity data in cross-coupling reactions mediated by this compound?

Methodological Answer:

Contradictions may stem from ligand effects or solvent polarity. Mitigate via:

- Controlled Variable Testing: Systematically vary solvents (e.g., THF vs. DMSO) and ligands (e.g., phosphines vs. N-heterocyclic carbenes) to isolate their impact on yield .

- In Situ Monitoring: Use Raman spectroscopy to detect transient intermediates (e.g., sodium-bound aryl complexes).

- Reproducibility Protocols: Adopt IUPAC guidelines for reporting reaction conditions (e.g., exact stoichiometry, mixing rates) to standardize data .

Advanced: How can computational approaches predict the electronic properties of this compound in supramolecular assemblies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model Na⁺ mobility in ionic lattices using force fields parameterized for alkali-metal interactions.

- Electron Localization Function (ELF) Analysis: Map electron density distributions to identify charge-transfer regions in indol-1-ide anions .

- Benchmarking: Validate computational results against experimental X-ray photoelectron spectroscopy (XPS) data for sodium’s binding energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.